molecular formula C25H27NO2 B563614 N-Desmethyl Droloxifene-d5 CAS No. 1185241-63-7

N-Desmethyl Droloxifene-d5

Cat. No.: B563614
CAS No.: 1185241-63-7
M. Wt: 378.527
InChI Key: QPHNKIXIKDPNDI-JFIRTRMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Droloxifene-d5 is a deuterated analog of N-Desmethyl Droloxifene, which is a metabolite of Droloxifene. Droloxifene is a selective estrogen receptor modulator (SERM) that has been studied for its potential use in treating breast cancer and osteoporosis. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Droloxifene .

Scientific Research Applications

N-Desmethyl Droloxifene-d5 is widely used in scientific research for various applications:

Mechanism of Action

Target of Action

N-Desmethyl Droloxifene-d5 is a derivative of Droloxifene . Droloxifene is a novel selective estrogen receptor modulator (SERM) and is a derivative of the triphenylethylene drug tamoxifen . The primary targets of this compound are likely to be the estrogen receptors, given its parent compound’s mode of action .

Mode of Action

As a selective estrogen receptor modulator, this compound is expected to bind to estrogen receptors, modulating their activity . This modulation can result in a variety of effects depending on the tissue type, including antagonistic effects in some tissues and agonistic effects in others .

Biochemical Pathways

Given its relationship to droloxifene, it is likely to influence pathways involving estrogen receptors . These receptors play a crucial role in numerous biological processes, including cell growth and differentiation, and their modulation can have significant downstream effects .

Pharmacokinetics

Droloxifene exhibits rapid pharmacokinetics, reaching peak concentrations and being eliminated more quickly than tamoxifen . This suggests that this compound may also have relatively rapid absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

Droloxifene has been shown to have a higher anti-estrogenic to estrogenic ratio, more effective inhibition of cell growth and division in estrogen receptor-positive cell lines, and lower toxicity compared to tamoxifen . It also induces apoptosis, which could contribute to its effects on cell growth and division .

Safety and Hazards

N-Desmethyl Droloxifene-d5 is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, refer to the Safety Data Sheet .

Preparation Methods

The preparation of N-Desmethyl Droloxifene-d5 involves several synthetic routes and reaction conditions. One common method is through the chemical synthesis of Droloxifene followed by the selective deuteration of the N-desmethyl group. This process typically involves multiple steps, including the protection and deprotection of functional groups, as well as the use of deuterated reagents to introduce the deuterium atoms . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Desmethyl Droloxifene-d5 undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the aromatic rings or the ethoxy side chain, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like methanol or chloroform, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

N-Desmethyl Droloxifene-d5 is unique compared to other similar compounds due to its deuterated structure, which provides enhanced stability and allows for more precise studies of metabolic pathways. Similar compounds include:

This compound’s uniqueness lies in its deuterated form, which makes it a valuable tool in pharmacokinetic and metabolic studies.

Properties

IUPAC Name

3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-3-24(19-8-5-4-6-9-19)25(21-10-7-11-22(27)18-21)20-12-14-23(15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHNKIXIKDPNDI-JFIRTRMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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